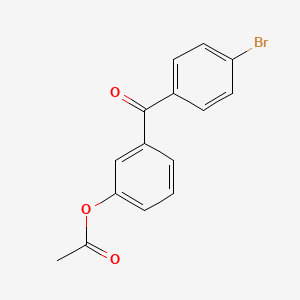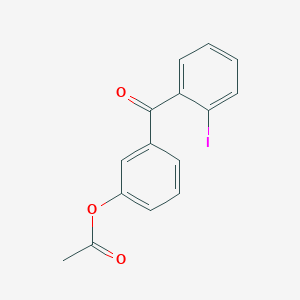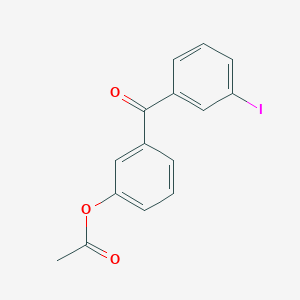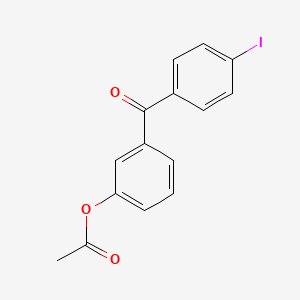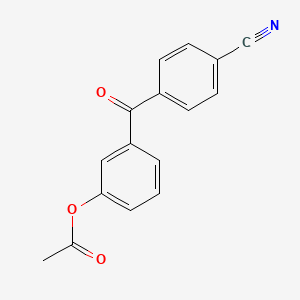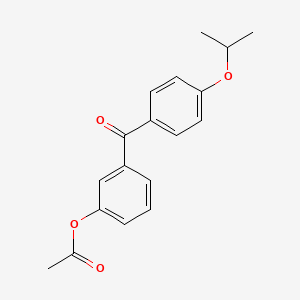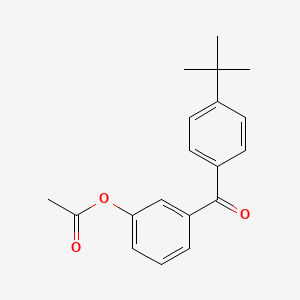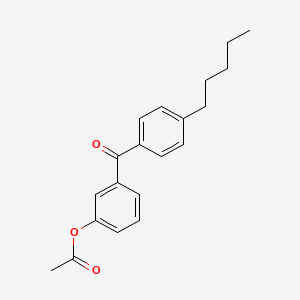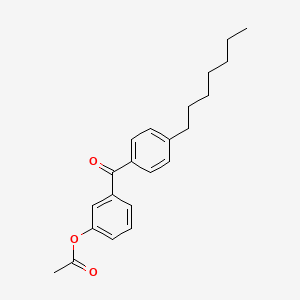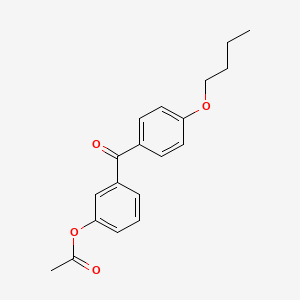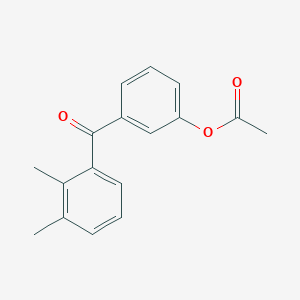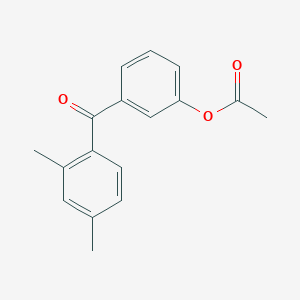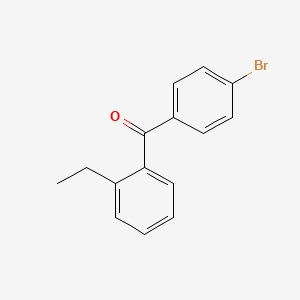
4-Bromo-2'-ethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2’-ethylbenzophenone is an organic compound with the molecular formula C15H13BrO. It is a derivative of benzophenone, where a bromine atom is substituted at the 4-position and an ethyl group is substituted at the 2’-position. This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds, such as benzophenones, have been studied for their potential photochemical reactivity and photophysical properties .
Mode of Action
Benzophenones are known to undergo reactions such as friedel crafts acylation . They can also be involved in photochemical reactions, leading to changes in their molecular structure .
Biochemical Pathways
For instance, some benzophenones have shown potential in the development of new antibacterial agents .
Result of Action
Benzophenones and their derivatives have been studied for their potential antitumor activity .
Action Environment
The action environment of 4-Bromo-2’-ethylbenzophenone can be influenced by various factors. For example, the solvent used can affect the photochemical characteristics of related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2’-ethylbenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction. In this method, 4-bromoacetophenone is reacted with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Another method involves the bromination of 2’-ethylbenzophenone. This can be achieved by reacting 2’-ethylbenzophenone with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform, and the temperature is maintained at around 0-5°C to prevent over-bromination.
Industrial Production Methods
In industrial settings, the production of 4-Bromo-2’-ethylbenzophenone often involves large-scale Friedel-Crafts acylation reactions. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall yield and purity of the product. The choice of solvents and catalysts is optimized to ensure cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2’-ethylbenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide at elevated temperatures.
Reduction Reactions: Sodium borohydride is used in protic solvents like ethanol or methanol, while lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran.
Oxidation Reactions: Potassium permanganate is used in aqueous or alkaline conditions, while chromium trioxide is used in acidic conditions.
Major Products Formed
Substitution Reactions: Products include 4-amino-2’-ethylbenzophenone, 4-thio-2’-ethylbenzophenone, and 4-alkoxy-2’-ethylbenzophenone.
Reduction Reactions: The major product is 4-bromo-2’-ethylbenzyl alcohol.
Oxidation Reactions: The major product is 4-bromo-2’-ethylbenzoic acid.
Scientific Research Applications
4-Bromo-2’-ethylbenzophenone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in the development of probes and markers for biological studies. It can be incorporated into molecules that interact with specific biological targets.
Medicine: Research is ongoing to explore its potential as a precursor for drug development. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.
Comparison with Similar Compounds
4-Bromo-2’-ethylbenzophenone can be compared with other benzophenone derivatives:
4-Chloro-2’-ethylbenzophenone: Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and properties due to the difference in electronegativity and size of the halogen atoms.
4-Methyl-2’-ethylbenzophenone: Contains a methyl group instead of bromine. It may have different chemical and physical properties, such as lower reactivity in substitution reactions.
4-Bromo-4’-methylbenzophenone: Has a bromine atom at the 4-position and a methyl group at the 4’-position. This compound may have different steric and electronic effects compared to 4-Bromo-2’-ethylbenzophenone.
The uniqueness of 4-Bromo-2’-ethylbenzophenone lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
(4-bromophenyl)-(2-ethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-2-11-5-3-4-6-14(11)15(17)12-7-9-13(16)10-8-12/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIQYENXBVWYCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
